N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-8-9-11(2)15-14(10)18-17(22-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSDMAWXYKVLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products of oxidation reactions may include carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole moiety substituted with methyl groups at positions 4 and 7, along with a methoxybenzamide group. This unique structure contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines.
- Cytotoxicity Assays : The WST-1 assay was employed to determine cell viability after treatment with varying concentrations of the compound over 48 hours. The results indicated a significant reduction in cell viability, suggesting strong antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 25 | Induction of apoptosis |
| WM115 | 30 | DNA damage and caspase activation |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptotic cell death through caspase activation.
- DNA Damage : It has been shown to cause DNA damage in cancer cells, which is a critical factor in its anticancer activity.
- Hypoxia Targeting : Similar compounds have been noted for their ability to target hypoxic tumor environments, enhancing their selectivity for cancer cells over normal cells .
Comparative Studies
Comparative studies with other benzothiazole derivatives have provided insights into the structure-activity relationship (SAR):
- Benzothiazole Variants : Compounds lacking methyl substitutions or possessing different substituents showed reduced biological activity.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| N-(4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | 50 | Lower potency compared to dimethyl variant |
| N-(5-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | 45 | Similar activity but less effective |
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antitumor Activity : A study involving a series of benzothiazole derivatives reported that those with specific substitutions exhibited significant antitumor activity against A431 and H1299 cancer cell lines .
- Combination Therapy Research : Investigations into combination therapies using this compound alongside established chemotherapeutics revealed enhanced efficacy in reducing tumor growth in animal models.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and how are intermediates characterized?
Answer:
The compound is typically synthesized via nucleophilic acyl substitution, where 4,7-dimethyl-1,3-benzothiazol-2-amine reacts with 2-methoxybenzoyl chloride in a polar solvent like pyridine. Key intermediates (e.g., the benzothiazol-2-amine precursor) are characterized using FT-IR (to confirm amide C=O stretches at ~1660–1670 cm⁻¹) and NMR (to verify substituent positions on the benzothiazole and benzamide rings). Reaction progress is monitored by TLC , and purification involves recrystallization from methanol or ethyl acetate .
Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding and molecular packing for this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., space group P21/n) identifies intermolecular interactions such as N–H···N hydrogen bonds and C–H···O/F contacts. For example, centrosymmetric dimers formed via N–H···N bonds can stabilize the crystal lattice. Discrepancies in packing motifs (e.g., variations due to methyl/methoxy substituents) are resolved by analyzing anisotropic displacement parameters and Hirshfeld surfaces. Software like ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .
Basic: Which spectroscopic techniques are critical for validating the structure of this compound?
Answer:
- 1H/13C NMR : Assign methoxy (–OCH3) protons at δ ~3.8–4.0 ppm and aromatic protons on the benzothiazole (δ 7.0–8.5 ppm).
- FT-IR : Confirm amide C=O stretches (~1660 cm⁻¹) and absence of unreacted amine (–NH2) signals.
- UV-Vis : Detect π→π* transitions (e.g., absorbance at ~300–310 nm) to assess conjugation between benzothiazole and benzamide moieties .
Advanced: How do thermal analysis (TGA/DTA) and crystallographic stability data correlate for benzothiazole-derived amides?
Answer:
Thermal stability (e.g., decomposition onset at ~330–400 K) from TGA/DTA may conflict with crystallographic stability if lattice energy compensates for weak covalent bonds. For instance, hydrogen bonding in N-(1,3-benzothiazol-2-yl)benzamide derivatives delays decomposition despite low thermal thresholds. Discrepancies are resolved by comparing activation energies (via Kissinger analysis) and packing coefficients derived from XRD .
Basic: What purification strategies optimize yield and purity for this compound?
Answer:
- Recrystallization : Use methanol/ethyl acetate (1:3) to remove unreacted precursors.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) for polar impurities.
- HPLC : Validate purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced: How can computational modeling predict non-linear optical (NLO) properties of benzothiazole-amide derivatives?
Answer:
Density Functional Theory (DFT) calculates hyperpolarizability (β) using Gaussian09 with B3LYP/6-311G(d,p) basis sets. Substituents like methoxy groups enhance NLO activity by increasing electron delocalization. Experimental validation via Kurtz-Perry powder tests measures second harmonic generation (SHG) efficiency, which correlates with calculated β values. For example, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide shows SHG 2.83× KDP due to optimized dipole alignment .
Basic: How is biological activity (e.g., antimicrobial) assessed for this compound?
Answer:
- Zone of Inhibition Assays : Test against S. aureus or E. coli using ciprofloxacin as a positive control.
- MIC Determination : Use broth microdilution (concentration range: 1–100 µg/mL) in 96-well plates.
- Docking Studies : Preliminary in silico screening against target enzymes (e.g., PFOR) via AutoDock Vina .
Advanced: What strategies reconcile contradictions between molecular docking and in vitro activity for thiazole-amide derivatives?
Answer:
Discrepancies arise from solubility limitations or off-target binding. Mitigation strategies include:
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or nanoformulation.
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) to refine pharmacophore models.
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
